REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[C:13]([O-])([O-])(OC)[CH3:14].CO>C1(C)C(C)=CC=CC=1>[CH3:13][C:14]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC2=CC=CC=C2C=C1
|
Name
|
methyl orthoacetate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)([O-])[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
that distilled from the reaction
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled overnight
|
Duration
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8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from 1-butanol
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
m.p., 166°-7°C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NN=C2N1C1=CC=CC=C1C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |